molecular formula C19H21ClN4O4S B2986727 (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 2034363-85-2

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Cat. No.: B2986727
CAS No.: 2034363-85-2
M. Wt: 436.91
InChI Key: MOZPESZISXFRKC-UHFFFAOYSA-N
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Description

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a pyrimidine ring, a common pharmacophore in drug discovery, ether-linked to a pyrrolidine moiety, which together form a complex methanone scaffold . The specific presence of the 5-chloropyrimidin-2-yl group is a feature shared with other compounds under investigation, suggesting potential for targeted biological activity . Furthermore, the 4-(pyrrolidin-1-ylsulfonyl)phenyl group is a key structural element, with the sulfonyl group often contributing to molecular interactions and binding affinity with protein targets . Compounds with analogous structural motifs, such as pyrrolidinyl-linked heterocycles, have been explored for their activity against various disease targets . For instance, related pyrimidine and pyrrolidine derivatives have been identified as potent agonists for receptors like GPR119, which is a target for type 2 diabetes, demonstrating the research value of this chemical class . This compound is provided For Research Use Only (RUO) and is strictly intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to investigate its full potential, including its mechanism of action, selectivity, and specific applications in cellular or biochemical assays.

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O4S/c20-15-11-21-19(22-12-15)28-16-7-10-23(13-16)18(25)14-3-5-17(6-4-14)29(26,27)24-8-1-2-9-24/h3-6,11-12,16H,1-2,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZPESZISXFRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(C3)OC4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds. .

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways. Compounds with a pyrrolidine ring have been found to interact with various biological pathways depending on their specific structure and functional groups.

Pharmacokinetics

Compounds in the same series have shown improved clogps, microsomal stability, and ligand efficiency compared to leading inhibitors. These properties could potentially impact the bioavailability of the compound.

Biological Activity

The compound (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its structural features and potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and comparative analysis with related compounds.

Structural Characteristics

The compound consists of several key components:

  • Pyrrolidine Ring : A five-membered nitrogen-containing ring that can influence the compound's pharmacological properties.
  • Chloropyrimidine Moiety : Known for its role in various biological activities, including anti-inflammatory and anticancer effects.
  • Phenylsulfonyl Group : This group may enhance solubility and biological activity.

The molecular formula of the compound is C16H19ClN4O3C_{16}H_{19}ClN_{4}O_{3}, with a molecular weight of approximately 350.80 g/mol.

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Formation of Pyrrolidine Ring : Achieved through cyclization of appropriate precursors under basic or acidic conditions.
  • Introduction of Chloropyrimidine Moiety : Reaction with chloropyrimidine derivatives using coupling reagents like EDCI or DCC.
  • Attachment of Phenylsulfonyl Group : This step may involve sulfonation reactions to introduce the sulfonyl group onto the phenyl ring.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in disease pathways. The proposed mechanisms include:

  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways.
  • Targeting Cancer Pathways : Compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines, potentially through inhibition of growth factor receptors such as EGFR.

Biological Activity Overview

Research indicates that compounds like this compound exhibit several biological activities:

Antiproliferative Effects

Studies have shown that derivatives containing chloropyrimidine and pyrrolidine structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, related compounds have demonstrated GI50 values ranging from 29 nM to 78 nM, indicating strong efficacy against cancer cells.

Enzyme Inhibition

This compound may interact with key enzymes involved in cancer progression. Inhibitors targeting the EGFR pathway have been highlighted for their potential in cancer treatment, with IC50 values often below 100 nM for effective compounds.

Comparative Analysis

To better understand the potential of this compound, a comparison with other related compounds is useful:

Compound NameStructural FeaturesBiological Activity
5-FluorouracilPyrimidine baseAnticancer
MethylphenidatePyrrolidine structureCNS stimulant
ClonazepamBenzodiazepine structureAnxiolytic
(3a-e)Indole derivativesAntiproliferative

This table illustrates how structural similarities can correlate with biological activity, suggesting that this compound may possess unique pharmacological properties.

Case Studies and Research Findings

Recent research has focused on synthesizing and evaluating similar compounds:

  • Antiproliferative Activity : A series of chloropyrimidine derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. The most potent derivative showed a GI50 value significantly lower than standard treatments like erlotinib.
  • EGFR Inhibition : Some derivatives exhibited IC50 values below 80 nM against EGFR, indicating strong potential as targeted therapies for cancers driven by this pathway.

Comparison with Similar Compounds

Comparison with Structural Analogs

A comparative analysis of the target compound with structurally related molecules reveals key differences in substituents, molecular weight, and hypothesized bioactivity (Table 1).

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Pyrimidine Substituent Phenyl Substituent Molecular Weight (g/mol) Key Features
Target Compound Pyrrolidinyl methanone 5-Chloro 4-(Pyrrolidin-1-ylsulfonyl) ~450 (estimated) Chloro group enhances electrophilicity; sulfonamide improves solubility and target binding.
(R)-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)(5-chloro-2-(methylsulfonyl)pyrimidin-4-yl)methanone (5d) Piperidinyl methanone 5-Chloro, 2-methylsulfonyl 4-Phenoxyphenyl N/A Methylsulfonyl and phenoxyphenyl groups increase steric bulk; used as a covalent kinase inhibitor.
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate Pyrazolo-pyrimidine-chromenone Fluorine substituents 3-Fluorophenyl, chromenone 536.4 Fluorine atoms enhance lipophilicity and metabolic stability; chromenone core may influence kinase inhibition.
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone Pyrrolidinyl methanone 4,6-Dimethyl Pyridin-4-yl 298.34 Dimethylpyrimidine and pyridine groups reduce steric hindrance; lower molecular weight may improve bioavailability.

Key Observations:

Solubility and Binding: The 4-(pyrrolidin-1-ylsulfonyl)phenyl group introduces a sulfonamide moiety, which may enhance aqueous solubility compared to the methylsulfonyl group in or the pyridine in . Sulfonamides are also known to participate in hydrogen bonding, improving target affinity .

In contrast, the target compound’s pyrrolidinyl groups offer conformational flexibility, which could optimize binding to dynamic active sites.

Research Findings and Hypotheses

While direct bioactivity data for the target compound is absent in the provided evidence, inferences can be drawn from structural analogs:

  • Covalent Inhibition Potential: The 5-chloropyrimidine group may act similarly to acrylamide warheads in covalent inhibitors, as seen in , where chloro or sulfonyl groups facilitate irreversible binding to kinases or proteases.
  • Metabolic Stability : The pyrrolidinylsulfonyl group could reduce metabolic degradation compared to methylsulfonyl or pyridine moieties, as sulfonamides are less prone to oxidative metabolism .

Q & A

Q. What are the optimized synthetic routes for (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:

  • Step 1: React 5-chloropyrimidin-2-ol with pyrrolidin-3-ol under alkaline conditions (e.g., NaOH in dichloromethane) to form the pyrrolidinyloxy intermediate .
  • Step 2: Sulfonylation of 4-aminophenyl derivatives using pyrrolidine-1-sulfonyl chloride, followed by coupling with the intermediate via a ketone linkage .
  • Yield Optimization: Adjust molar ratios (e.g., 1:1.2 for nucleophilic substitution), use catalysts like DMAP, or employ reflux in solvents such as xylene (25–30 hours) to enhance conversion .
  • Purification: Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .

Q. Table 1: Reaction Conditions from Key Studies

StepReagents/ConditionsSolventTime (h)Yield (%)Reference
1NaOH, DCMDCM1278
2Chloranil, refluxXylene3065
3KOH, CS₂Ethanol1072

Q. How can researchers ensure the structural integrity and purity of the compound during synthesis?

Methodological Answer:

  • Characterization Techniques:
    • NMR Spectroscopy: Use ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm bond formation (e.g., sulfonyl peaks at ~3.3 ppm for pyrrolidine protons) .
    • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .
    • HPLC: Employ reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to assess purity (>99%) .
  • Crystallography: Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for pyrrolidine conformers .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation:
    • Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure (H315/H319 hazards) .
    • Work in a fume hood to prevent inhalation of fine particulates (P261 precaution) .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizers (P403+P233 guidelines) .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. How can researchers investigate the compound’s potential biological activity, and what assays are methodologically robust?

Methodological Answer:

  • In Vitro Screening:
    • Enzyme Inhibition: Use fluorescence-based assays (e.g., kinase inhibition with ATP-competitive probes) at 10 μM compound concentration .
    • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination via dose-response curves (0.1–100 μM range) .
  • Computational Modeling: Perform molecular docking (AutoDock Vina) against target proteins (e.g., PI3Kγ) to predict binding affinities and guide SAR studies .

Q. How can contradictory data in solubility or reactivity be resolved during formulation studies?

Methodological Answer:

  • Solubility Conflicts:
    • Test in multiple solvents (DMSO, PBS, ethanol) using UV-Vis spectroscopy (λmax tracking) .
    • Apply Hansen solubility parameters to identify optimal co-solvents (e.g., PEG-400) .
  • Reactivity Discrepancies:
    • Replicate experiments under inert atmospheres (N₂/Ar) to rule out oxidative byproducts .
    • Use kinetic studies (e.g., time-resolved FTIR) to monitor intermediate stability .

Q. What methodologies assess the compound’s environmental fate and ecological risks?

Methodological Answer:

  • Environmental Persistence:
    • Conduct OECD 301 biodegradation tests (28-day aerobic conditions) to measure half-life in soil/water .
    • Use LC-MS/MS to quantify bioaccumulation in model organisms (e.g., Daphnia magna) .
  • Toxicity Profiling:
    • Algal growth inhibition tests (OECD 201) at 0.1–10 mg/L concentrations .
    • Microcosm studies to evaluate impacts on microbial diversity (16S rRNA sequencing) .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

Methodological Answer:

  • Derivatization Strategies:
    • Introduce hydrophilic groups (e.g., -SO₃H) to improve aqueous solubility .
    • Replace chloropyrimidine with fluorinated analogs to enhance metabolic stability .
  • In Vivo Testing:
    • Pharmacokinetic studies in rodents (IV/PO administration) with LC-MS plasma analysis for bioavailability (%F) and half-life (t₁/₂) determination .

Q. What statistical frameworks address variability in bioactivity data across experimental replicates?

Methodological Answer:

  • Data Normalization: Use Z-score transformation to minimize inter-experimental variability .
  • Multivariate Analysis: Apply PCA or PLS-DA to identify outliers and confounding factors (e.g., temperature fluctuations) .
  • Bayesian Modeling: Estimate posterior probability distributions for IC₅₀ values, integrating prior data from analogous compounds .

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